Cas no 901247-18-5 (6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline)

6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with chloro and 4-fluorophenyl groups. Its structural complexity and fluorinated aromatic moieties contribute to potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The chloro and fluoro substituents enhance its reactivity and binding affinity, making it a valuable intermediate in pharmaceutical research. The compound's stability and defined stereochemistry further support its utility in targeted synthesis. Its precise molecular architecture allows for systematic modifications, enabling exploration of structure-activity relationships in drug discovery.
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline structure
901247-18-5 structure
商品名:6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline
CAS番号:901247-18-5
MF:C22H12ClF2N3
メガワット:391.800590515137
CID:5907459
PubChem ID:20852638

6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
    • 6-chloro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline
    • F3407-1372
    • 901247-18-5
    • AKOS001796484
    • 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline
    • インチ: 1S/C22H12ClF2N3/c23-19-3-1-2-17-21(19)26-12-18-20(13-4-6-14(24)7-5-13)27-28(22(17)18)16-10-8-15(25)9-11-16/h1-12H
    • InChIKey: CHMAPLATGFBQTJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2=C1N=CC1C(C3C=CC(=CC=3)F)=NN(C3C=CC(=CC=3)F)C=12

計算された属性

  • せいみつぶんしりょう: 391.0687814g/mol
  • どういたいしつりょう: 391.0687814g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 2
  • 複雑さ: 536
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 30.7Ų

6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-1372-10mg
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
10mg
$79.0 2023-09-10
Life Chemicals
F3407-1372-20μmol
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-1372-25mg
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
25mg
$109.0 2023-09-10
Life Chemicals
F3407-1372-40mg
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
40mg
$140.0 2023-09-10
Life Chemicals
F3407-1372-5μmol
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1372-3mg
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
3mg
$63.0 2023-09-10
Life Chemicals
F3407-1372-50mg
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
50mg
$160.0 2023-09-10
Life Chemicals
F3407-1372-2μmol
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1372-2mg
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
2mg
$59.0 2023-09-10
Life Chemicals
F3407-1372-20mg
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
901247-18-5
20mg
$99.0 2023-09-10

6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline 関連文献

6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinolineに関する追加情報

Introduction to 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901247-18-5)

6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, identified by its CAS number 901247-18-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline-pyrazole hybrid class, a structural motif known for its broad spectrum of biological activities. The presence of both chloro and fluoro substituents in its molecular framework enhances its potential as a pharmacophore, making it a valuable candidate for drug discovery and development.

The molecular structure of 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline features a quinoline core fused with a pyrazole ring, which is further functionalized with chloro and fluoro groups. The 4-fluorophenyl moieties contribute to the compound's electronic properties and influence its interactions with biological targets. This unique arrangement of substituents makes it an intriguing subject for studying structure-activity relationships (SAR) and developing novel therapeutic agents.

In recent years, there has been a surge in interest regarding quinoline-pyrazole hybrids due to their demonstrated efficacy in various pharmacological applications. These compounds have shown promise as inhibitors of kinases, enzymes, and other therapeutic targets relevant to diseases such as cancer, inflammation, and infectious disorders. The 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline molecule, with its optimized substitution pattern, is being explored for its potential role in modulating these pathways.

One of the most compelling aspects of this compound is its ability to engage with multiple biological targets simultaneously. The chloro group at the 6-position of the quinoline ring can participate in hydrogen bonding or hydrophobic interactions with protein residues, while the fluoro groups on the phenyl rings enhance lipophilicity and metabolic stability. This balance between polar and nonpolar interactions is crucial for achieving high binding affinity and selectivity in drug design.

Recent studies have highlighted the importance of fluorine atoms in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as bioavailability and metabolic resistance. The presence of two 4-fluorophenyl groups in 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline suggests that this compound may exhibit enhanced stability against enzymatic degradation and improved oral bioavailability. These attributes are highly desirable for developing drugs with prolonged therapeutic effects.

The quinoline-pyrazole scaffold has been extensively studied for its antimicrobial properties. Compounds derived from this core structure have shown activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects. The introduction of halogen substituents further amplifies these activities by increasing electron-withdrawing effects and altering electronic distributions within the molecule. This makes 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline a promising candidate for developing novel antimicrobial agents capable of overcoming existing resistance mechanisms.

In addition to antimicrobial applications, this compound has shown potential in oncology research. Quinoline derivatives are well-known for their role in inhibiting tyrosine kinases and other enzymes involved in cancer cell proliferation. The structural features of 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, particularly the fused pyrazole ring and halogenated aromatic groups, make it an attractive scaffold for designing kinase inhibitors. Preclinical studies have indicated that such derivatives can selectively target aberrant signaling pathways in cancer cells without significant toxicity to healthy tissues.

The synthesis of 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the heterocyclic core efficiently. The introduction of chloro and fluoro substituents is typically achieved through nucleophilic aromatic substitution or metal-halogen exchange reactions under inert atmospheres.

The analytical characterization of this compound relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and purity of the synthesized material. High-resolution NMR spectra allow for unambiguous assignment of proton and carbon resonances, confirming the connectivity between atoms within the quinoline-pyrazole framework. Mass spectrometry provides information about molecular weight and fragmentation patterns, verifying the identity of impurities or degradants.

In vitro biological assays are essential for evaluating the pharmacological potential of 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline before advancing it into preclinical studies. These assays include enzyme inhibition assays targeting kinases or other relevant enzymes, cell-based proliferation assays using cancer cell lines, and antimicrobial susceptibility tests against bacterial strains. The results from these assays help determine optimal dosing regimens and assess potential therapeutic benefits.

The growing body of research on halogenated heterocycles underscores their significance in modern drug discovery. Halogens such as fluorine and chlorine introduce unique electronic properties that can fine-tune biological activity by influencing binding affinity or metabolic stability. The strategic placement of these atoms within molecules like 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline allows researchers to modulate multiple parameters simultaneously while maintaining structural integrity.

Future directions in the study of this compound may include exploring its potential as a prodrug or developing derivatives with improved pharmacokinetic profiles through additional functionalization strategies. Computational modeling techniques can also play a crucial role in understanding how structural modifications affect biological activity by predicting binding interactions at atomic resolution.

In conclusion,6-chloro-1, 3-bis(4-fluorophenyl)- ¹ H -pyra z o [ ⁴ ,³ - c ] quino line (CAS No . 90 12 47 - 18 -5 ) represents an exciting advancement in medicinal chemistry due to its unique structural features , broad biological activity , an d pote ntial f or deve lo p ing n e w thera pe utic s . Its continued investigation holds promise f or imp rovin g our understanding o f dr u g - t ar get inte ractions an d enha ncin g th e eff ectiv en ess o f pha rma ceutical interventions i n various diseases .

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